
ML277
Vue d'ensemble
Description
ML277, également connu sous le nom de (2R)-N-[4-(4-méthoxyphényl)-1,3-thiazol-2-yl]-1-(4-méthylphényl)sulfonylpipéridine-2-carboxamide, est un activateur puissant et sélectif du canal potassique KCNQ1 (Kv7.1) . Ce composé a suscité un intérêt considérable en raison de sa capacité à moduler le couplage domaine de détection de la tension-pore des canaux KCNQ1, ce qui en fait un outil précieux pour étudier les mécanismes de la porte de ces canaux et pour des applications thérapeutiques potentielles .
Applications De Recherche Scientifique
Cardioprotection Against Ischemia
ML277 has been shown to provide cardioprotection in models of acute coronary syndromes. In studies involving rat ventricular cardiomyocytes and whole-heart models, this compound reduced infarct size and improved contractile recovery following ischemic events. The compound modulates action potential duration and calcium handling, which are critical for maintaining cardiac function during ischemia .
Key Findings:
- Infarct Size Reduction: In ex vivo Langendorff models, this compound application during reperfusion significantly decreased infarct size .
- Calcium Handling Improvement: this compound treatment resulted in better calcium transient responses, indicating enhanced cellular recovery after ischemia .
Long QT Syndrome Treatment
This compound's ability to potentiate the KCNQ1 current makes it a candidate for treating LQTS. The compound enhances the fully activated open state of KCNQ1 channels, which is crucial for normal cardiac repolarization. Studies suggest that this compound could be beneficial for patients with genetic mutations leading to LQTS by restoring normal ion flow through these channels .
Mechanism of Action:
- This compound increases the open probability of KCNQ1 channels, counteracting the effects of mutations that cause channel dysfunction .
Ion Channel Modulation
This compound acts by enhancing voltage sensor-pore coupling within KCNQ1 channels. This results in prolonged channel opening and reduced inactivation, which is essential for maintaining stable cardiac rhythms . The effectiveness of this compound is influenced by the stoichiometry of the KCNQ1/KCNE1 complex, with varying effects observed depending on the composition of these proteins .
Allosteric Coupling Efficiency
Recent molecular simulations have provided insights into how this compound enhances allosteric coupling within KCNQ1 channels. These findings suggest that modifications to the structure of this compound could lead to improved efficacy or specificity for different ion channel targets .
Case Studies and Experimental Data
Study | Objective | Findings |
---|---|---|
Mattmann et al., 2012 | Development of this compound | Identified as a potent KCNQ1 activator through library screening. |
Yu et al., 2013 | Characterization of this compound | Demonstrated significant increases in peak currents (3-6x) in mammalian cells. |
Xu et al., 2015 | Mechanistic insights | Found that this compound enhances IKs currents under specific stoichiometric conditions. |
Brennan et al., 2023 | Cardioprotective effects | Showed that this compound reduces infarct size and improves recovery in ischemic models. |
Mécanisme D'action
ML277, also known as (2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide, is a potent and selective activator of the KCNQ1 (Kv7.1) potassium channel . This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the KCNQ1 (Kv7.1) potassium channel . This channel plays critical physiological roles in electrical excitability and potassium recycling in organs including the heart, brain, and gut .
Mode of Action
This compound acts as a potent activator of the KCNQ1 channel . It has been shown to be highly selective against other KCNQ channels, with over 100-fold selectivity versus KCNQ2 and KCNQ4 . This compound specifically enhances the fully activated open state of KCNQ1 by modulating the voltage-sensing domain (VSD)-pore coupling .
Biochemical Pathways
The KCNQ1 channel, when activated, contributes to the repolarization of the cardiac action potential . This compound potentiates the slowly activating voltage-gated potassium current (IKs), which is a novel cardioprotective intervention . This potentiation of IKs with this compound imparts cardioprotection against ischemia in cellular and whole-heart models by modulating the action potential duration .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it is known that this compound increases KCNQ1 tail currents by 8.5 ± 1.8-fold at +60 mV at a concentration of 1 µM . This suggests that this compound has a significant impact on the bioavailability of the KCNQ1 channel.
Result of Action
This compound has profound effects on KCNQ1 single-channel kinetics, eliminating the flickering nature of the openings, converting them to discrete opening bursts, and increasing their amplitudes approximately threefold . It also imparts cardioprotection against ischemia in cellular and whole-heart models by modulating the action potential duration .
Action Environment
The effectiveness of this compound can be influenced by the presence of other proteins. For instance, the introduction of KCNE1 subunits, which often associate with KCNQ1 in the heart to form IKs channels, reduces the effectiveness of this compound . Some enhancement of single-channel openings is still observed even in the presence of kcne1 .
Analyse Biochimique
Biochemical Properties
ML277 interacts with the KCNQ1 potassium channel, a voltage-gated potassium channel that plays a crucial role in the repolarization phase of the cardiac action potential . This compound has been shown to have profound effects on KCNQ1 single-channel kinetics, eliminating the flickering nature of the openings, converting them to discrete opening bursts, and increasing their amplitudes approximately threefold .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to augment the I Ks current of cultured human cardiomyocytes and shorten action potential duration . In addition, this compound has been shown to increase the amplitude of KCNQ1 whole-cell and single-channel currents .
Molecular Mechanism
This compound exerts its effects at the molecular level by modulating the voltage-sensing domain (VSD)-pore coupling of KCNQ1 channels . It specifically enhances the fully activated open state of KCNQ1 by changing the pore opening properties of the activated state without altering the intermediate state . This distinctive mechanism is sensitive to this compound modulation .
Temporal Effects in Laboratory Settings
The effects of this compound on KCNQ1 channels have been observed over time in laboratory settings. This compound has been shown to increase KCNQ1 tail currents by 8.5 ± 1.8-fold at +60 mV at a concentration of 1 µM .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a chronic atrioventricular block (CAVB) dog model, this compound was shown to temporarily prevent repolarization prolongation induced by dofetilide, delay the occurrence of the first arrhythmic event upon dofetilide, and decrease the arrhythmic outcome .
Transport and Distribution
Given its interaction with the KCNQ1 potassium channel, it is likely that this compound is transported and distributed in a manner that allows it to interact with this channel .
Subcellular Localization
Given its interaction with the KCNQ1 potassium channel, it is likely that this compound is localized in areas of the cell where this channel is present .
Méthodes De Préparation
La synthèse de ML277 implique plusieurs étapes clés. Le matériau de départ, ®-N-(4-(4-méthoxyphényl)thiazol-2-yl)-1-tosylpipéridine-2-carboxamide, est préparé par une série de réactions comprenant la formation de thiazole, la sulfonylation et la formation du cycle pipéridine . Les conditions réactionnelles impliquent généralement l'utilisation de réactifs tels que le chlorure de thionyle, le chlorure de p-toluènesulfonyle et la pipéridine sous température et pression contrôlées .
Analyse Des Réactions Chimiques
ML277 subit principalement des réactions qui impliquent ses groupes fonctionnels, tels que le cycle thiazole, le groupe sulfonyle et le cycle pipéridine . Les réactions courantes comprennent :
Réduction : Le groupe sulfonyle peut être réduit en sulfure dans des conditions réductrices.
Substitution : Le cycle pipéridine peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
This compound exerce ses effets en améliorant spécifiquement l'état ouvert entièrement activé du canal potassique KCNQ1 . Il module le couplage domaine de détection de la tension-pore, conduisant à des amplitudes de courant accrues et à une cinétique de canal modifiée . Ce mécanisme est distinct de celui des autres activateurs des canaux potassiques, ce qui fait de this compound un outil unique pour étudier les mécanismes de la porte des canaux KCNQ1 .
Comparaison Avec Des Composés Similaires
ML277 est unique dans son activation sélective du canal potassique KCNQ1. Des composés similaires comprennent :
Retigabine : Un ouvreur de canal potassique qui active les canaux KCNQ2-5 mais a une moins grande sélectivité pour KCNQ1.
XE991 : Un bloqueur de canal potassique qui inhibe les canaux KCNQ1-5.
Linopirdine : Un autre bloqueur de canal potassique avec un spectre d'activité plus large.
La spécificité de this compound pour KCNQ1 et sa capacité à améliorer l'état ouvert entièrement activé le distinguent de ces autres composés .
Activité Biologique
ML277 is a small-molecule activator of the KCNQ1 potassium channel, which plays a crucial role in cardiac repolarization and the regulation of electrical activity in the heart. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias and long QT syndrome. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cardiac physiology, and relevant research findings.
This compound primarily acts as an activator of the KCNQ1 channel, enhancing its current amplitude and altering its kinetics. The compound is known to:
- Increase KCNQ1 Peak Currents : this compound can increase peak currents in mammalian cells by approximately three- to sixfold, shifting activation by 15–20 mV more negative and significantly slowing deactivation times .
- Modulate Channel Gating : It alters the voltage dependence of activation and inactivation properties of KCNQ1 channels. Specifically, this compound slows down both activation and deactivation processes, which prolongs channel residency in the open state .
- Enhance Cardiac Protection : In models of acute coronary syndromes, this compound has been shown to reduce infarct size and improve contractile function by modulating calcium accumulation during each contractile cycle .
Effects on Cardiac Physiology
The pharmacological effects of this compound have been evaluated in various experimental models, demonstrating its potential as an antiarrhythmic agent.
Case Studies
- Antiarrhythmic Effects in CAVB Dog Model :
- Human iPSC-Derived Cardiomyocytes :
Research Findings
A variety of studies have explored the biological activity of this compound, leading to significant findings regarding its effects on ion channel dynamics and cardiac function.
Summary of Key Research Findings
Propriétés
IUPAC Name |
(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-6-12-19(13-7-16)32(28,29)26-14-4-3-5-21(26)22(27)25-23-24-20(15-31-23)17-8-10-18(30-2)11-9-17/h6-13,15,21H,3-5,14H2,1-2H3,(H,24,25,27)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQNLLVUVDAEHC-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@@H]2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of ML277?
A1: this compound selectively activates the KCNQ1 (Kv7.1) potassium channel. [, , , ]
Q2: How does this compound interact with the KCNQ1 channel?
A2: this compound binds to a hydrophobic pocket located at the interface between the voltage sensor and pore domains of the KCNQ1 channel. [, , , , ]
Q3: What are the downstream effects of this compound binding to KCNQ1?
A3: this compound binding enhances KCNQ1 current amplitude and slows channel deactivation. This leads to:
Q4: Does this compound affect all KCNQ1 channel states equally?
A4: No, this compound specifically enhances the fully activated open state (AO state) of KCNQ1, while having minimal effects on the intermediate open state (IO state) or voltage sensor activation. [, , ]
Q5: What is the significance of this compound's selectivity for the AO state?
A5: This selectivity makes this compound a valuable tool for investigating the gating mechanisms of KCNQ1 and its role in cardiac action potential regulation. It also suggests a potential therapeutic strategy for long QT syndrome, where enhancing the AO state of native IKs currents could be beneficial. [, ]
Q6: How does the presence of the KCNE1 subunit affect this compound activity?
A6: Interestingly, the presence of KCNE1, an auxiliary subunit of the IKs channel (formed by KCNQ1 and KCNE1), renders the channel insensitive to this compound. This suggests that KCNE1 might interact with the same binding pocket as this compound, preventing its action. [, ]
Q7: What structural features of this compound are important for its activity?
A7: While detailed SAR studies are ongoing, certain structural features have been implicated in this compound's activity:
Q8: Have any this compound analogs been developed?
A8: Yes, over 60 chemical analogs of this compound have been studied. [] This research is crucial for understanding the structure-activity relationship and designing compounds with improved potency, selectivity, and pharmacological properties.
Q9: What are the potential therapeutic applications of this compound?
A9: Given its ability to modulate KCNQ1 activity, this compound holds potential therapeutic value for conditions like:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.